molecular formula C25H29NO5 B2385675 (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929456-43-9

(Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2385675
CAS No.: 929456-43-9
M. Wt: 423.509
InChI Key: GYIKUMODMFEJBP-JJFYIABZSA-N
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Hydroxy Group: A hydroxylation reaction is carried out to introduce the hydroxy group at the desired position on the benzofuran ring.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Benzylidene Group: The final step involves the condensation of 2,3-dimethoxybenzaldehyde with the benzofuran derivative to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one: Lacks the piperidine moiety.

    (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)benzofuran-3(2H)-one: Lacks the hydroxy group.

Uniqueness

The presence of both the piperidine moiety and the hydroxy group in (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one makes it unique compared to similar compounds. This combination of functional groups may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-15-10-16(2)13-26(12-15)14-19-20(27)9-8-18-23(28)22(31-25(18)19)11-17-6-5-7-21(29-3)24(17)30-4/h5-9,11,15-16,27H,10,12-14H2,1-4H3/b22-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIKUMODMFEJBP-JJFYIABZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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